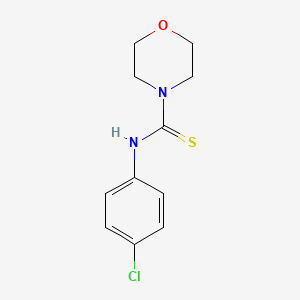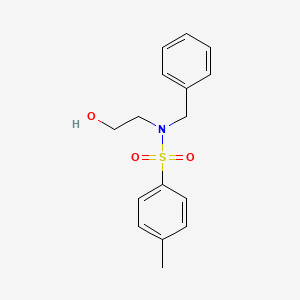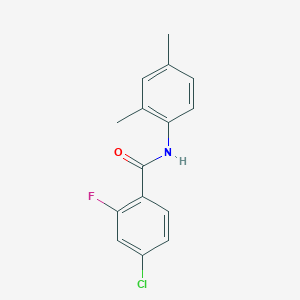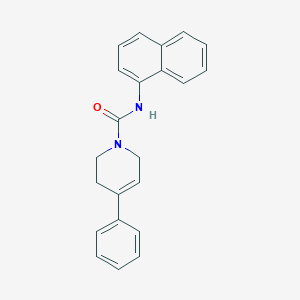![molecular formula C16H18ClNO2S B5700814 N-[2-(3-chlorophenyl)ethyl]-2,5-dimethylbenzenesulfonamide](/img/structure/B5700814.png)
N-[2-(3-chlorophenyl)ethyl]-2,5-dimethylbenzenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(3-chlorophenyl)ethyl]-2,5-dimethylbenzenesulfonamide, also known as CDEB, is a sulfonamide-based compound that has been studied for its potential use in various scientific research applications. The compound is synthesized using a multi-step process, and its mechanism of action involves binding to specific receptors in the body to produce biochemical and physiological effects. In
作用机制
The mechanism of action of N-[2-(3-chlorophenyl)ethyl]-2,5-dimethylbenzenesulfonamide involves binding to specific receptors in the body, including the peroxisome proliferator-activated receptor gamma (PPARγ) and the transient receptor potential vanilloid 1 (TRPV1). Binding to these receptors produces various biochemical and physiological effects, including the inhibition of cancer cell growth, neuroprotection, and reduction of inflammation.
Biochemical and Physiological Effects:
N-[2-(3-chlorophenyl)ethyl]-2,5-dimethylbenzenesulfonamide produces various biochemical and physiological effects, including the induction of apoptosis in cancer cells, protection of neurons from oxidative stress and inflammation, and reduction of inflammatory cytokines and chemokines. These effects are mediated through the binding of N-[2-(3-chlorophenyl)ethyl]-2,5-dimethylbenzenesulfonamide to specific receptors in the body, including PPARγ and TRPV1.
实验室实验的优点和局限性
One advantage of using N-[2-(3-chlorophenyl)ethyl]-2,5-dimethylbenzenesulfonamide in lab experiments is its specificity for certain receptors, which allows for targeted effects on specific cells and tissues. Additionally, N-[2-(3-chlorophenyl)ethyl]-2,5-dimethylbenzenesulfonamide has been shown to have low toxicity and minimal side effects. However, one limitation of using N-[2-(3-chlorophenyl)ethyl]-2,5-dimethylbenzenesulfonamide in lab experiments is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.
未来方向
For research on N-[2-(3-chlorophenyl)ethyl]-2,5-dimethylbenzenesulfonamide include further exploration of its potential use in cancer research, neuroprotection, and inflammation. Additionally, research could focus on developing more effective methods for synthesizing and administering N-[2-(3-chlorophenyl)ethyl]-2,5-dimethylbenzenesulfonamide, as well as investigating its potential use in combination with other compounds for enhanced effects. Finally, research could explore the potential use of N-[2-(3-chlorophenyl)ethyl]-2,5-dimethylbenzenesulfonamide in other scientific research applications, such as cardiovascular disease and metabolic disorders.
合成方法
N-[2-(3-chlorophenyl)ethyl]-2,5-dimethylbenzenesulfonamide is synthesized in a multi-step process, starting with the reaction of 3-chloroacetophenone with ethylmagnesium bromide to form 2-(3-chlorophenyl)ethyl magnesium bromide. The resulting compound is then reacted with 2,5-dimethylbenzenesulfonyl chloride to form N-[2-(3-chlorophenyl)ethyl]-2,5-dimethylbenzenesulfonamide. The final product is purified using various techniques such as recrystallization and chromatography.
科学研究应用
N-[2-(3-chlorophenyl)ethyl]-2,5-dimethylbenzenesulfonamide has been studied for its potential use in various scientific research applications, including cancer research, neuroprotection, and inflammation. In cancer research, N-[2-(3-chlorophenyl)ethyl]-2,5-dimethylbenzenesulfonamide has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. In neuroprotection, N-[2-(3-chlorophenyl)ethyl]-2,5-dimethylbenzenesulfonamide has been shown to protect neurons from damage caused by oxidative stress and inflammation. In inflammation, N-[2-(3-chlorophenyl)ethyl]-2,5-dimethylbenzenesulfonamide has been shown to reduce the production of inflammatory cytokines and chemokines.
属性
IUPAC Name |
N-[2-(3-chlorophenyl)ethyl]-2,5-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO2S/c1-12-6-7-13(2)16(10-12)21(19,20)18-9-8-14-4-3-5-15(17)11-14/h3-7,10-11,18H,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEFNUDDLDKCDDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NCCC2=CC(=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[(4-benzyl-1-piperidinyl)methyl]benzamide](/img/structure/B5700761.png)


![2-[4-oxo-4-(1-piperidinyl)butyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5700784.png)
![4-[(4-bromo-2-chlorophenoxy)acetyl]morpholine](/img/structure/B5700799.png)
![2-methyl-N-[(4-methyl-1-piperidinyl)carbonothioyl]benzamide](/img/structure/B5700809.png)




![1-benzyl-5-({[2-hydroxy-1-(hydroxymethyl)-1-methylethyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5700845.png)
![4-chloro-N-(2-methylphenyl)-N'-[(4-methylphenyl)sulfonyl]benzenecarboximidamide](/img/structure/B5700848.png)